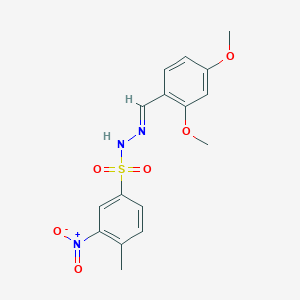![molecular formula C14H20N2O3S B5802442 N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Wirkmechanismus
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 acts by binding to specific enzymes and receptors in the body, thereby modulating their activity. One of its primary targets is PKC, which plays a key role in cell growth, differentiation, and apoptosis. By inhibiting PKC, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 can induce cell death in cancer cells. It also modulates the activity of TRPM8, a channel that is involved in the sensation of cold and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell death by inhibiting PKC and activating caspases, which are enzymes that play a key role in apoptosis. It also inhibits the growth and migration of cancer cells by modulating the activity of various signaling pathways. In sensory neurons, it modulates the activity of TRPM8, thereby affecting the sensation of cold and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has several advantages for lab experiments. It is a highly specific inhibitor of PKC, making it useful for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that it can induce cell death in cancer cells, making it a promising candidate for further development. Another area of interest is its role in sensory neurons. Researchers are studying the function of TRPM8 in various physiological processes, and N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 could be a useful tool for investigating this channel. Finally, there is interest in developing new synthetic methods for N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 that could improve its solubility and reduce its toxicity.
Synthesemethoden
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to yield N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been studied extensively for its potential applications in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it useful for studying various biological processes. For example, N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide 95397 has been used to study the role of protein kinase C (PKC) in cancer cells. It has also been used to investigate the function of the transient receptor potential melastatin 8 (TRPM8) channel in sensory neurons.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h7-10,12,16H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQTHLAFJEVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)